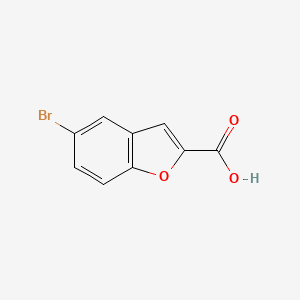

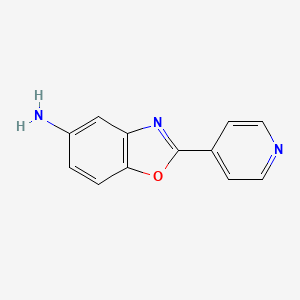

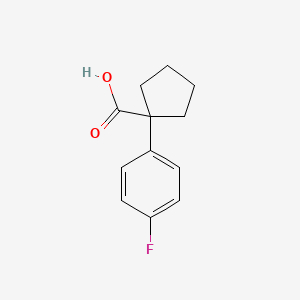

![molecular formula C8H7BrN2 B1331400 2-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 49572-60-3](/img/structure/B1331400.png)

2-Bromo-1-methyl-1H-benzo[d]imidazole

Descripción general

Descripción

2-Bromo-1-methyl-1H-benzo[d]imidazole is a chemical compound that is part of the benzimidazole family, which are heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a bromine atom and a methyl group attached to the benzimidazole core structure.

Synthesis Analysis

The synthesis of 2-bromo-1-methyl-imidazole can be achieved through a Sandmeyer type reaction, where 2-mercapto-1-methyl-imidazoline is converted into the desired product in the presence of copper(I) bromide. This reaction takes place at room temperature in a mixture of acetonitrile and chloroform, leading to the extrusion of sulfur as sulfate and the oxidation of Cu(I) to Cu(II) . Additionally, a one-pot synthesis method has been reported for the creation of 1,2-diphenyl-1H-benzo[d]imidazole derivatives, which involves a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation process, starting from N-phenylbenzimidamides and bromobenzenes .

Molecular Structure Analysis

The molecular structure of related benzimidazole compounds has been extensively studied using various techniques. For instance, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by NMR, IR, and X-ray diffraction studies. Theoretical calculations using Hartree-Fock and density functional theory methods have been employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which showed good agreement with experimental data .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles . Moreover, benzyl bromides can be inserted into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde without the need for transition metals, leading to the formation of quinolin-4-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their substituents. Theoretical calculations have been used to investigate the energetic behavior of these compounds in solvent media, as well as their molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties . Additionally, the synthesis of 2,4,5-trisubstituted imidazoles has been catalyzed by Brønsted acidic ionic liquids, which are powerful and eco-friendly catalysts that can be easily separated and recycled without loss of activity .

Aplicaciones Científicas De Investigación

Applications

- Pharmaceuticals : 2-Bromo-1-methylimidazole is used in pharmaceuticals . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

- Drug Candidates : 2-Bromo-1-methylimidazole is used in drug candidates . The derivatives of 1, 3-diazole show different biological activities .

- Ligands for Transition Metal Catalysts : 2-Bromo-1-methylimidazole is used as ligands for transition metal catalysts .

- Molecular Functional Materials : 2-Bromo-1-methylimidazole is used in other molecular functional materials .

-

Antibacterial and Antimycobacterial : Imidazole derivatives show antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat infectious diseases .

-

Anti-inflammatory and Antitumor : Imidazole derivatives have anti-inflammatory and antitumor properties . They can be used in the development of new drugs for the treatment of inflammation and cancer .

-

Antidiabetic and Anti-allergic : Imidazole derivatives have antidiabetic and anti-allergic properties . They can be used in the development of new drugs for the treatment of diabetes and allergies .

-

Antiviral and Antioxidant : Imidazole derivatives have antiviral and antioxidant properties . They can be used in the development of new drugs for the treatment of viral infections and oxidative stress-related diseases .

-

Anti-amoebic and Antihelmintic : Imidazole derivatives have anti-amoebic and antihelmintic properties . They can be used in the development of new drugs for the treatment of amoebic infections and helminthic infections .

-

Antifungal and Ulcerogenic : Imidazole derivatives have antifungal and ulcerogenic properties . They can be used in the development of new drugs for the treatment of fungal infections and ulcers .

-

Antipyretic : Imidazole derivatives have antipyretic properties . They can be used in the development of new drugs for the treatment of fever .

-

Anti-amoebic and Antihelmintic : Imidazole derivatives have anti-amoebic and antihelmintic properties . They can be used in the development of new drugs for the treatment of amoebic infections and helminthic infections .

-

Antifungal and Ulcerogenic : Imidazole derivatives have antifungal and ulcerogenic properties . They can be used in the development of new drugs for the treatment of fungal infections and ulcers .

-

Preparation of Abemaciclib : 2-Bromo-1-methyl-1H-benzo[d]imidazole can be used in the preparation of Abemaciclib, a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .

-

Synthesis of Functional Molecules : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROLKELCEPYEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355354 | |

| Record name | 2-Bromo-1-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-methyl-1H-benzo[d]imidazole | |

CAS RN |

49572-60-3 | |

| Record name | 2-Bromo-1-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

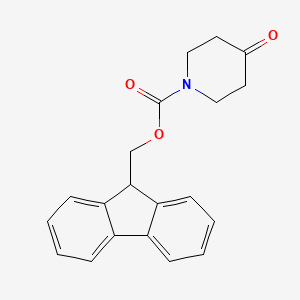

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)

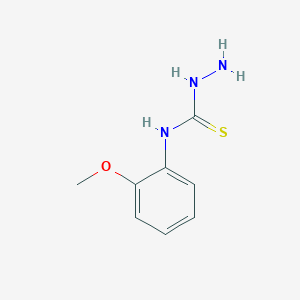

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)